(R)-2-(4-Chlorophenyl)piperidine hydrochloride
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Overview
Description
®-2-(4-Chlorophenyl)piperidine hydrochloride is a chemical compound known for its significant role in various scientific research fields. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a 4-chlorophenyl group attached to the piperidine ring. This compound is often used in the synthesis of pharmaceuticals and other biologically active molecules due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Chlorophenyl)piperidine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with piperidine under specific conditions. One common method includes the use of sodium hydride as a base in an aprotic polar solvent, followed by the addition of 4-chlorobenzaldehyde to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-2-(4-Chlorophenyl)piperidine hydrochloride may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency. The final product is usually purified through crystallization or chromatography techniques to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Chlorophenyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the 4-chlorophenyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
®-2-(4-Chlorophenyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-(4-Chlorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as histamine H3 receptors. It acts as an antagonist or inverse agonist at these receptors, leading to increased histamine levels in the brain. This activity enhances wakefulness and cognitive functions by promoting the release of neurotransmitters like dopamine and acetylcholine .
Comparison with Similar Compounds
Similar Compounds
1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine hydrochloride: Another piperidine derivative with similar biological activity.
4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine: A compound with a different heterocyclic structure but similar pharmacological properties.
Uniqueness
®-2-(4-Chlorophenyl)piperidine hydrochloride is unique due to its specific interaction with histamine H3 receptors and its ability to modulate neurotransmitter levels in the brain. This makes it a valuable compound for research in neuropharmacology and cognitive enhancement.
Properties
IUPAC Name |
(2R)-2-(4-chlorophenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2;1H/t11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXMBRSBLGHIQE-RFVHGSKJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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